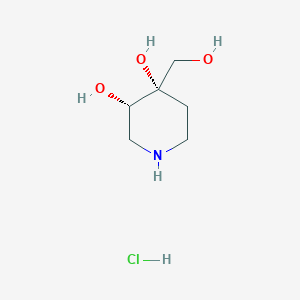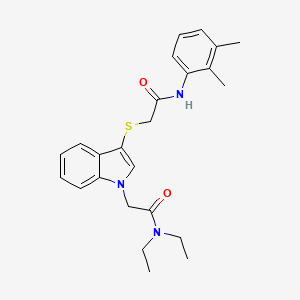
2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an indole group, a thioether group, an amide group, and a secondary amine group. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole is a common structure in many natural products and pharmaceuticals . The thioether group consists of a sulfur atom connected to two carbon atoms, which is known for its role in biological systems and synthetic chemistry . The amide group (CONR2) is a key structure in proteins and is known for its resonance stability. The secondary amine group could potentially participate in various reactions such as alkylation, acylation, and more .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the indole group could be synthesized via a Fischer indole synthesis or a Bartoli indole synthesis . The thioether group could be introduced via a nucleophilic substitution reaction with a suitable alkyl halide . The amide group could be formed via a reaction with a carboxylic acid or acyl chloride . The secondary amine could be introduced via reductive amination or alkylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to elucidate the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the indole group could undergo electrophilic aromatic substitution. The thioether group could be oxidized to a sulfoxide or sulfone. The amide group could participate in hydrolysis, amidation, or reduction reactions. The secondary amine could undergo reactions such as alkylation, acylation, or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific functional groups present. For instance, the presence of an amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .Applications De Recherche Scientifique
Synthesis and Structural Analysis : Studies have focused on the synthesis of related compounds and their structural characterization. For instance, research on the synthesis and cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines has contributed to understanding the properties and potential applications of similar compounds (Vaickelionienė, Mickevičius, & Mikulskiene, 2005).
Antioxidant and Antimicrobial Properties : Some studies have investigated the antioxidant and antimicrobial activities of compounds closely related to 2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide. For instance, research on thiazolidinone and azetidinone encompassing indolylthienopyrimidines has revealed promising results in these areas (Saundane et al., 2012).
Structure-Activity Relationships (SAR) : Understanding the relationship between structure and biological activity is crucial in drug discovery. Studies on the SAR of compounds like this compound can help in the development of new therapeutic agents. One study focused on leukotriene B4 antagonists, examining the significance of various functional groups in binding affinity (Chan et al., 1996).
Potential Biological Activity : Various compounds structurally similar to this compound have been synthesized and analyzed for potential biological activities. This includes studies on the anti-inflammatory properties of novel indole derivatives (Verma et al., 1994).
Heterocyclic Chemistry : The role of indole derivatives in the synthesis of new heterocyclic compounds is significant. Research in this area has yielded compounds with diverse applications, including in medicinal chemistry (Skladchikov, Suponitskii, & Gataullin, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-5-26(6-2)24(29)15-27-14-22(19-11-7-8-13-21(19)27)30-16-23(28)25-20-12-9-10-17(3)18(20)4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZABISNJASPLLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2436935.png)
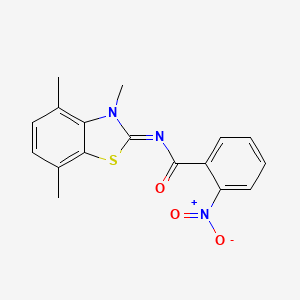
![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2436940.png)

![8-[(dibenzylamino)methyl]-7-dodecyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2436942.png)

![2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B2436944.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2436945.png)

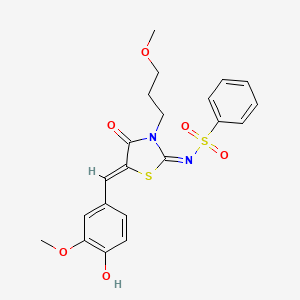
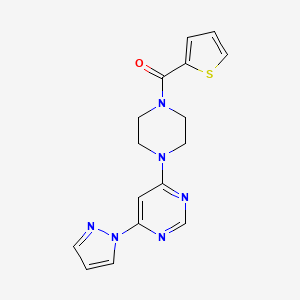
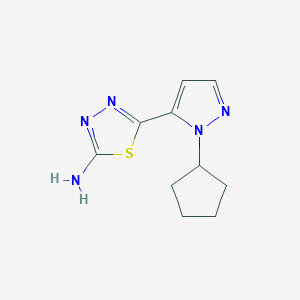
![4-[(E)-2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile](/img/structure/B2436954.png)
